

Technical Profile: 4-(4-Aminophenyl)morpholin-3-one

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Compound of Interest

Compound Name: *4-aminomorpholin-3-one hydrochloride*

CAS No.: 2622234-46-0

Cat. No.: B6199575

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Critical Intermediate for Factor Xa Inhibitors[1] Executive Summary & Chemical Identity

4-(4-aminophenyl)morpholin-3-one is a heterocyclic building block primarily utilized in the synthesis of oxazolidinone-based anticoagulants, most notably Rivaroxaban (Xarelto).[1][2] It serves as the nucleophilic "left-hand" side of the drug molecule, providing the aniline amine required for coupling with the central oxazolidinone core.

Nomenclature Disambiguation

- Target Compound (Industry Standard): 4-(4-aminophenyl)morpholin-3-one.[1][3][4][5][6][7][8][9][10]
 - Context: Drug intermediate (Rivaroxaban).[1][8]
 - Structure: A morpholin-3-one ring N-substituted with a para-aniline group.
- Theoretical Variant (Literal): 4-aminomorpholin-3-one.[1][4][5][6][7][8][9][10]
 - Context: N-amino heterocycle (Hydrazine derivative).
 - Structure: A morpholin-3-one ring with an amino group directly on the ring nitrogen.[3]

- Status: Rare; typically unstable or used only in specialized hydrazone research.

Physicochemical Data Table

Property	Specification	Notes
IUPAC Name	4-(4-aminophenyl)morpholin-3-one	
Common Name	Rivaroxaban Intermediate I	
CAS Number	438056-69-0	Primary identifier
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₂	
Molecular Weight	192.21 g/mol	
Appearance	Off-white to light brown solid	Oxidizes slightly upon air exposure
Melting Point	171.0 – 175.0 °C	Sharp endotherm indicates high purity
Solubility	DMSO (Soluble), Methanol (Slightly, Hot)	Poor water solubility
pKa	~4.85 (Aniline nitrogen)	Predicted value

Synthetic Routes & Mechanism

The synthesis of this scaffold hinges on the construction of the morpholinone ring followed by the modulation of the nitrogen oxidation state on the phenyl ring.

Primary Route: The Nitro-Reduction Pathway

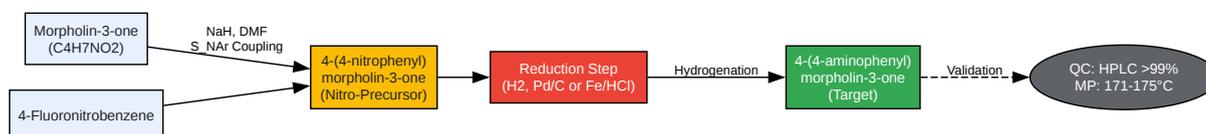
The most robust industrial route involves the condensation of 4-fluoronitrobenzene with morpholin-3-one, followed by catalytic hydrogenation.

- **SNAr Coupling:** Morpholin-3-one acts as a nucleophile, displacing fluoride from 4-fluoronitrobenzene. This requires a strong base (NaH or KOtBu) to deprotonate the amide nitrogen.

- Nitro Reduction: The resulting nitro-intermediate is reduced to the aniline using $H_2/Pd-C$ or Fe/HCl .

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision points for purification.



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Figure 1: Synthetic pathway from morpholin-3-one to the target aniline intermediate via SNAr coupling and hydrogenation.

Experimental Protocols

These protocols are designed to be self-validating. The "In-Process Control" (IPC) steps ensure the reaction is proceeding correctly before committing to the next stage.

Protocol A: Catalytic Hydrogenation (Preferred)

This method is cleaner and preferred for pharmaceutical applications to avoid metal residues (e.g., Iron) that can catalyze degradation.

Reagents:

- 4-(4-nitrophenyl)morpholin-3-one (10.0 g, 45 mmol)
- 10% Palladium on Carbon (Pd/C) (1.0 g, 50% wet)
- Methanol (100 mL)
- Hydrogen gas (Balloon or low pressure)

Procedure:

- Setup: In a 250 mL hydrogenation flask, suspend the nitro-intermediate in Methanol.
- Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition.
- Hydrogenation: Purge the system with H₂ gas three times. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) at 40–50 °C.
 - Causality: Heating slightly improves solubility of the nitro-compound, accelerating the reaction rate.
- IPC (TLC/HPLC): Check after 3 hours. Mobile phase: Ethyl Acetate/Hexane (1:1). The starting material (R_f ~0.6) should disappear; product (R_f ~0.2, streaks) appears.
- Workup: Filter the hot mixture through a Celite pad to remove Pd/C. Wash the pad with hot methanol.
- Crystallization: Concentrate the filtrate to ~20 mL volume. Cool to 0–5 °C. The product will precipitate as off-white crystals.
- Drying: Dry under vacuum at 45 °C for 6 hours.

Protocol B: Iron-Mediated Reduction (Alternative)

Used when hydrogenation equipment is unavailable or if the substrate contains halogens sensitive to hydrogenolysis (though not applicable here, it is a standard backup).

Procedure:

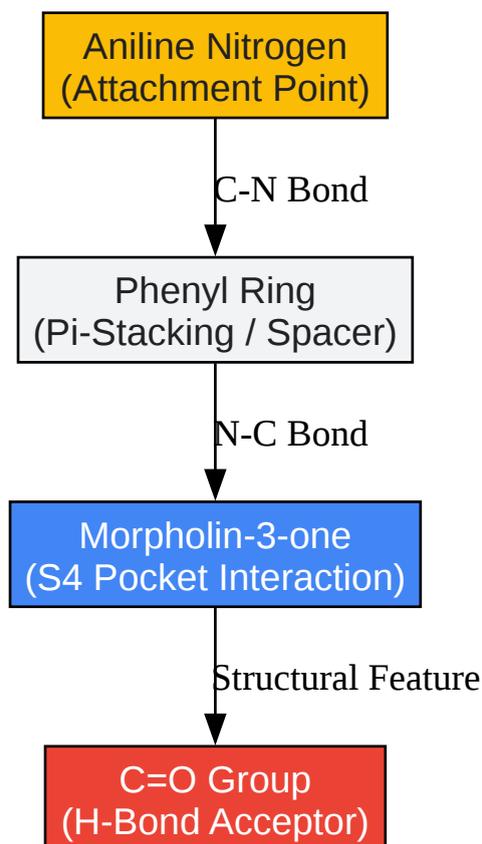
- Suspend 4-(4-nitrophenyl)morpholin-3-one (1 eq) in Ethanol/Water (3:1).
- Add Iron powder (3 eq) and Ammonium Chloride (0.5 eq).
- Reflux at 80 °C for 2 hours.

- Mechanism:^[2]^[11]^[12]^[13] Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to reduce the nitro group to amine. NH₄Cl acts as an electrolyte.
- Hot Filtration: Filter while hot to remove Iron oxides.
- Precipitation: Pour filtrate into ice water to precipitate the product.

Structural Biology & Pharmacophore Utility

The 4-(4-aminophenyl)morpholin-3-one moiety is not merely a linker; it is a critical pharmacophore in Factor Xa inhibitors.

- S4 Pocket Binding: In the context of Rivaroxaban bound to Factor Xa, the morpholinone ring occupies the S4 binding pocket.
- Carbonyl Interaction: The carbonyl oxygen of the morpholinone ring participates in water-mediated hydrogen bonding networks within the active site.
- Rigidity: The phenyl-morpholinone biaryl system provides a rigid rod-like structure that orients the central oxazolidinone and the distal thiophene chlorocarbonyl group correctly.



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Figure 2: Pharmacophoric breakdown of the molecule showing functional regions relevant to drug binding.

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